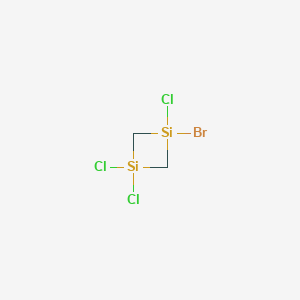
1-Bromo-1,3,3-trichloro-1,3-disiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,3,3-trichloro-1,3-disiletane is a unique organosilicon compound characterized by the presence of bromine, chlorine, and silicon atoms within its molecular structure
Preparation Methods
The synthesis of 1-Bromo-1,3,3-trichloro-1,3-disiletane typically involves the reaction of silicon-based precursors with halogenating agents. One common method includes the reaction of trichlorosilane with bromine under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-1,3,3-trichloro-1,3-disiletane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: Oxidizing agents can convert the compound into silicon oxides or other oxidized derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1,3,3-trichloro-1,3-disiletane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which 1-Bromo-1,3,3-trichloro-1,3-disiletane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The silicon atoms provide stability and unique reactivity to the compound, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
1-Bromo-1,3,3-trichloro-1,3-disiletane can be compared to other similar compounds, such as:
1-Bromo-1,1,3-trichloropropane: Similar in structure but lacks silicon atoms.
1-Bromo-3,7-dimethyloctane: Contains bromine but has a different carbon backbone.
Trichlorosilane: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of bromine, chlorine, and silicon atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
61739-65-9 |
|---|---|
Molecular Formula |
C2H4BrCl3Si2 |
Molecular Weight |
270.48 g/mol |
IUPAC Name |
1-bromo-1,3,3-trichloro-1,3-disiletane |
InChI |
InChI=1S/C2H4BrCl3Si2/c3-7(4)1-8(5,6)2-7/h1-2H2 |
InChI Key |
RDSUKJVXWMZPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si](C[Si]1(Cl)Br)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14551319.png)
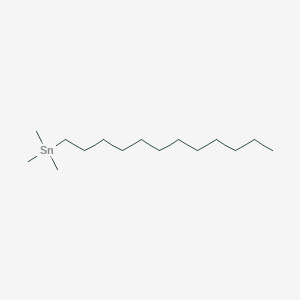
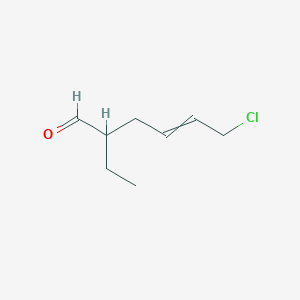
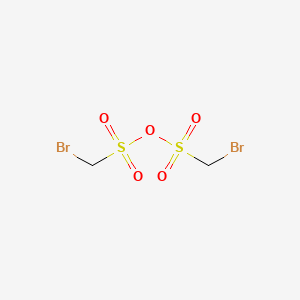
![(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel](/img/structure/B14551336.png)
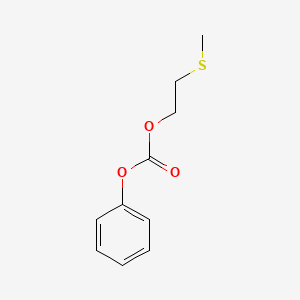
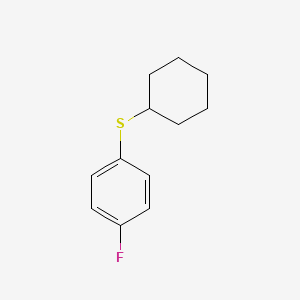
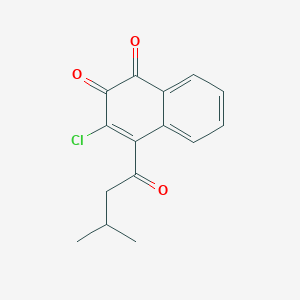
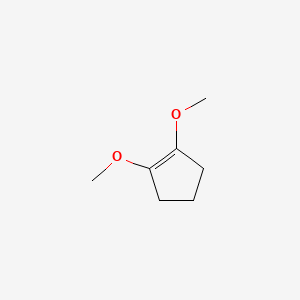
![2-Methyl-4-nitro-4-propyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14551362.png)
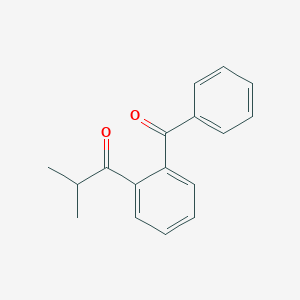
![[(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid](/img/structure/B14551374.png)
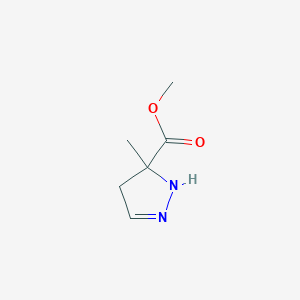
![4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14551394.png)
